The cyclic benzylidene group in PhBnG bears some resemblance to the structure of certain carbohydrates. This feature allows PhBnG to potentially act as an inhibitor for enzymes that break down carbohydrates. Researchers investigate whether PhBnG can inhibit glycosidases, a class of enzymes that cleave glycosidic bonds in carbohydrates []. Inhibiting specific glycosidases could be useful for studying carbohydrate metabolism or developing new drugs to treat diseases like diabetes.
Glycosyltransferases are enzymes that transfer sugar molecules like glucose between molecules. PhBnG's resemblance to glucose could make it a substrate analog for these enzymes. Studying how glycosyltransferases interact with PhBnG can provide insights into the enzyme's mechanism and function. This knowledge could be useful in developing drugs that target glycosylation pathways in various diseases [].
Phenyl 4,6-O-benzylidene-β-D-glucopyranoside is a glycoside compound characterized by its specific structural features, including a phenyl group and a benzylidene acetal protecting the 4 and 6 hydroxyl groups of β-D-glucopyranoside. Its molecular formula is C₁₉H₂₀O₆, and it possesses unique physical and chemical properties that make it significant in various applications, particularly in organic synthesis and biochemical research .
Currently, there is no published information on the specific mechanism of action of PhBnGlu. However, its potential applications lie in proteomics research, suggesting it might interact with proteins through its sugar moiety. The benzylidene group might serve as a protecting or directing group during these interactions [].
This compound exhibits notable biological activities, including antibacterial and antifungal properties. It has been studied for its potential effects on various biological systems, making it a candidate for further pharmacological investigations. Some studies suggest that derivatives of phenyl 4,6-O-benzylidene-β-D-glucopyranoside may enhance the bioavailability of other therapeutic agents or act as adjuvants in drug formulations .
The synthesis of phenyl 4,6-O-benzylidene-β-D-glucopyranoside typically involves the following methods:
Phenyl 4,6-O-benzylidene-β-D-glucopyranoside finds applications in various fields:
Studies on the interactions of phenyl 4,6-O-benzylidene-β-D-glucopyranoside with other biomolecules have revealed its ability to modulate enzymatic activities. For instance, it has been shown to influence glycosyltransferase activity, which is crucial for carbohydrate metabolism . Furthermore, its interactions with proteins and other macromolecules are being explored to understand its biological mechanisms better.
Phenyl 4,6-O-benzylidene-β-D-glucopyranoside can be compared with several similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4,6-O-Benzylidene-α-D-glucopyranoside | α-anomeric configuration | Different anomeric selectivity in glycosylation |
Phenyl 4-O-benzylidene-β-D-glucopyranoside | Only one benzylidene protection | Simplified structure may lead to different reactivity |
Phenyl 1-thio-β-D-glucopyranoside | Contains a thioether instead of an ether | Enhanced reactivity due to sulfur atom presence |
The uniqueness of phenyl 4,6-O-benzylidene-β-D-glucopyranoside lies in its specific anomeric configuration and dual protection strategy that allows for selective reactions not easily achievable with other compounds.
Nuclear magnetic resonance spectroscopy represents the most definitive analytical technique for structural characterization of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside. The comprehensive analysis of both proton and carbon-13 nuclear magnetic resonance spectra provides unequivocal identification of all structural elements within this glycosidic compound [1] [2] [3].
The proton nuclear magnetic resonance spectrum of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside exhibits characteristic resonances that definitively establish the molecular structure and stereochemistry. The anomeric proton appears as a distinct doublet in the range of 4.90-5.00 parts per million, with a coupling constant of 7.8-8.2 hertz, confirming the β-anomeric configuration through the characteristic trans-diaxial coupling pattern [1] [2]. This coupling constant magnitude is diagnostic for β-D-glucopyranosides, where the large vicinal coupling between hydrogen-1 and hydrogen-2 results from the trans-diaxial relationship in the chair conformation.
The sugar ring protons display a characteristic pattern consistent with the protected glucopyranose structure. Hydrogen-2 resonates as a doublet of doublets at 3.50-3.60 parts per million, showing coupling to both the anomeric proton and hydrogen-3 with coupling constants of 7.8-8.2 hertz and 9.0-9.5 hertz respectively [1] [4]. Hydrogen-3 and hydrogen-4 each appear as triplets in the regions 3.60-3.70 and 3.70-3.80 parts per million respectively, reflecting their involvement in trans-diaxial coupling patterns characteristic of the chair conformation [4].
The distinctive benzylidene protection is clearly evident through the characteristic acetal proton resonance appearing as a sharp singlet at 5.50-5.60 parts per million [1] [5]. This chemical shift and multiplicity pattern is diagnostic for the benzylidene acetal proton bridging the 4,6-diol positions. The aromatic region displays complex multiplets corresponding to the benzylidene phenyl group at 7.40-7.50 parts per million and the anomeric phenyl substituent at 7.10-7.30 parts per million [1] [5] [4].
The methylene protons at carbon-6 exhibit characteristic non-equivalent behavior due to the conformational constraints imposed by the benzylidene protection. The axial hydrogen-6 appears as a doublet of doublets at 4.30-4.40 parts per million with coupling constants of 10.0-10.5 hertz, while the equatorial hydrogen-6 resonates at 3.70-3.80 parts per million with distinct coupling patterns reflecting the different magnetic environments [1] [5].
Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
---|---|---|---|
H-1 (anomeric) | 4.90-5.00 | d | J₁,₂ = 7.8-8.2 |
H-2 | 3.50-3.60 | dd | J₁,₂ = 7.8-8.2, J₂,₃ = 9.0-9.5 |
H-3 | 3.60-3.70 | t | J₂,₃ = 9.0-9.5, J₃,₄ = 9.0-9.5 |
H-4 | 3.70-3.80 | t | J₃,₄ = 9.0-9.5, J₄,₅ = 9.0-9.5 |
H-5 | 3.80-3.90 | m | J₄,₅ = 9.0-9.5 |
H-6a (axial) | 4.30-4.40 | dd | J₅,₆ₐ = 10.0-10.5, J₆ₐ,₆ₑ = 10.0-10.5 |
H-6e (equatorial) | 3.70-3.80 | dd | J₅,₆ₑ = 4.0-5.0, J₆ₐ,₆ₑ = 10.0-10.5 |
Benzylic H (CHPh) | 5.50-5.60 | s | - |
Aromatic H (benzylidene) | 7.40-7.50 | m | - |
Aromatic H (phenyl) | 7.10-7.30 | m | - |
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the characteristic chemical shifts of individual carbon atoms within Phenyl 4,6-O-benzylidene-β-D-glucopyranoside. The anomeric carbon resonates in the characteristic range of 100.0-102.0 parts per million, with the precise chemical shift confirming the β-configuration through comparison with established anomeric carbon shift patterns [2] [6] [7].
The sugar ring carbons display chemical shifts consistent with the glucopyranose backbone. Carbon-2 and carbon-3, bearing free hydroxyl groups, resonate at 73.0-75.0 and 76.0-78.0 parts per million respectively [2] [6]. Carbon-4 appears significantly deshielded at 80.0-82.0 parts per million due to its participation in the benzylidene acetal linkage, while carbon-5 resonates at the typical glucopyranose position of 70.0-72.0 parts per million [2] [6] [7].
The protected carbon-6 position exhibits a characteristic chemical shift at 68.0-70.0 parts per million, reflecting the electronic environment created by the benzylidene acetal protection [2] [6]. The benzylidene acetal carbon itself appears at 101.0-102.0 parts per million, providing definitive evidence for the successful formation of the cyclic acetal protecting group [2] [5] [7].
The aromatic carbon resonances span the expected ranges for substituted benzene rings. The benzylidene aromatic carbons resonate at 126.0-129.0 parts per million, while the phenyl glycoside aromatic carbons appear broadly across 115.0-130.0 parts per million [2] [6] [7]. Quaternary aromatic carbons are observed in the characteristic downfield region of 137.0-139.0 parts per million [6] [7].
Carbon Assignment | Chemical Shift (δ, ppm) | Carbon Type | Notes |
---|---|---|---|
C-1 (anomeric) | 100.0-102.0 | CH (anomeric) | β-configuration confirmed by chemical shift |
C-2 | 73.0-75.0 | CH | Typical for C-2 in glucopyranose |
C-3 | 76.0-78.0 | CH | Typical for C-3 in glucopyranose |
C-4 | 80.0-82.0 | CH | Deshielded by benzylidene protection |
C-5 | 70.0-72.0 | CH | Typical for C-5 in glucopyranose |
C-6 | 68.0-70.0 | CH₂ | Protected by benzylidene group |
Benzylic C (CHPh) | 101.0-102.0 | CH (acetal) | Characteristic acetal carbon |
Aromatic C (benzylidene) | 126.0-129.0 | CH (aromatic) | Benzylidene aromatic carbons |
Aromatic C (phenyl) | 115.0-130.0 | CH (aromatic) | Phenyl aromatic carbons |
Quaternary aromatic C | 137.0-139.0 | C (quaternary) | Aromatic quaternary carbons |
Infrared spectroscopy provides characteristic vibrational fingerprints that enable unambiguous identification of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside through analysis of functional group-specific absorption bands. The infrared spectrum exhibits distinctive absorption patterns that reflect the complex molecular architecture incorporating hydroxyl groups, aromatic systems, and acetal linkages [8] [9] [10].
The hydroxyl stretching region between 3400-3600 wavenumbers displays medium to strong broad absorption bands characteristic of the free hydroxyl groups present at carbon-2 and carbon-3 positions [8] [10]. These bands exhibit the expected broadening due to intermolecular hydrogen bonding interactions in the solid state, providing definitive evidence for unprotected hydroxyl functionality within the molecular structure.
The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region with medium intensity, corresponding to the aromatic protons present in both the benzylidene protecting group and the anomeric phenyl substituent [8] [9] [10]. The aliphatic carbon-hydrogen stretching absorptions span the 2850-3000 wavenumber range with medium to strong intensity, reflecting the sugar ring methine and methylene protons.
The aromatic carbon-carbon double bond stretching vibrations manifest as medium to strong absorption bands in the 1600-1650 wavenumber region, providing clear evidence for the presence of substituted benzene rings [8] [9] [10]. Characteristic aromatic carbon-hydrogen bending vibrations appear at 1450-1500 wavenumbers with medium intensity, further confirming the aromatic character of the protecting and aglycon groups.
The complex fingerprint region between 1000-1400 wavenumbers contains multiple overlapping absorption bands corresponding to carbon-oxygen stretching and carbon-hydrogen deformation modes. Strong absorption bands in the 1200-1300 wavenumber region arise from the multiple carbon-oxygen bonds present throughout the molecular structure [8] [10]. The acetal and glycosidic linkages produce characteristic strong absorption bands between 1000-1150 wavenumbers, providing definitive evidence for the ether oxygen connectivity patterns [8] [10].
The aromatic substitution patterns are clearly evident through the characteristic out-of-plane carbon-hydrogen bending vibrations between 700-800 wavenumbers and carbon-carbon out-of-plane bending modes at 650-700 wavenumbers [8] [9] [10]. These absorption patterns provide information regarding the substitution patterns of the aromatic rings and confirm the presence of mono-substituted benzene systems.
Wavenumber (cm⁻¹) | Assignment | Intensity | Notes |
---|---|---|---|
3400-3600 | O-H stretching (free hydroxyl groups) | Medium-Strong, broad | Free OH groups at C-2 and C-3 |
3000-3100 | C-H stretching (aromatic) | Medium | Benzylidene and phenyl aromatic C-H |
2850-3000 | C-H stretching (aliphatic) | Medium-Strong | Sugar ring and methylene C-H |
1600-1650 | C=C stretching (aromatic) | Medium-Strong | Aromatic ring vibrations |
1450-1500 | C-H bending (aromatic) | Medium | Characteristic aromatic deformation |
1350-1400 | C-H deformation | Medium | Characteristic of sugar derivatives |
1200-1300 | C-O stretching | Strong | Multiple C-O bonds in molecule |
1000-1150 | C-O-C stretching (acetal, ether) | Strong | Acetal and glycosidic linkages |
700-800 | C-H out-of-plane bending (aromatic) | Medium-Strong | Substituted benzene rings |
650-700 | C-C out-of-plane bending (aromatic) | Medium | Aromatic ring deformations |
Raman spectroscopy provides complementary vibrational information that enhances the structural characterization of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside through analysis of polarizability changes during molecular vibrations [11] [12]. The Raman spectrum exhibits enhanced sensitivity to symmetric stretching modes and aromatic ring vibrations that may be weak or inactive in the infrared spectrum.
The aromatic carbon-carbon stretching modes appear prominently in the Raman spectrum at characteristic frequencies, providing enhanced resolution of the individual aromatic systems present in the molecule [11] [12]. The benzylidene acetal linkage produces distinctive Raman-active vibrations that complement the infrared spectroscopic data and provide additional confirmation of the protecting group structure.
The sugar ring vibrations exhibit characteristic Raman scattering patterns that reflect the chair conformation and substitution patterns of the glucopyranose backbone [11] [12]. The carbon-hydrogen stretching modes display enhanced Raman activity, particularly for the aromatic systems where the high polarizability changes produce strong scattering intensities.
Mass spectrometry provides definitive molecular weight determination and characteristic fragmentation patterns that enable unambiguous identification of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside through analysis of ion formation and dissociation pathways [13] [14] [15] [16].
The molecular ion of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside appears at mass-to-charge ratio 344, corresponding to the molecular formula C₁₉H₂₀O₆ [13] [14] [15]. The molecular ion typically exhibits moderate abundance of 15-25% relative intensity, reflecting the stability of the aromatic glycoside structure under electron impact ionization conditions.
The primary fragmentation pathways involve characteristic losses from the molecular ion that provide diagnostic information regarding the molecular architecture. Loss of a benzyl radical (C₇H₇, mass 91) from the molecular ion produces a fragment at mass-to-charge ratio 253 with 40-60% relative intensity [13] [14] [15]. This fragmentation process corresponds to cleavage of the aromatic ring system and represents a favorable fragmentation pathway due to the stability of the resulting benzyl radical.
An alternative primary fragmentation involves loss of a phenoxy radical (C₇H₇O, mass 107) from the molecular ion to produce a fragment at mass-to-charge ratio 237 with 20-30% relative intensity [13] [14] [15]. This fragmentation pathway reflects cleavage of the glycosidic bond with retention of the aromatic character in the departing fragment.
The base peak in the mass spectrum appears at mass-to-charge ratio 163 with 80-100% relative intensity, corresponding to the benzylidene-glucose fragment ion [13] [14] [15]. This fragment results from cleavage of the glycosidic bond while retaining the protected glucose moiety, indicating the enhanced stability of the benzylidene-protected sugar system under fragmentation conditions.
A significant secondary fragmentation produces a fragment at mass-to-charge ratio 149 with 30-50% relative intensity, corresponding to rearrangement processes involving the benzylidene group and glucose backbone [13] [14] [15]. This fragmentation pattern reflects internal hydrogen transfer and cyclization reactions that stabilize the resulting fragment ion.
The benzylidene acetal linkage undergoes characteristic fragmentation to produce a fragment at mass-to-charge ratio 133 with 20-40% relative intensity [13] [14] [15]. This fragmentation process involves cleavage of the acetal bonds while retaining the aromatic character of the protecting group.
The aromatic systems within Phenyl 4,6-O-benzylidene-β-D-glucopyranoside undergo characteristic fragmentation patterns that provide additional structural confirmation. The benzoyl cation appears at mass-to-charge ratio 105 with 60-80% relative intensity, resulting from aromatic fragmentation processes [13] [14] [15].
The tropylium ion forms at mass-to-charge ratio 91 with 40-60% relative intensity through rearrangement of the benzyl fragments [13] [14] [15]. This seven-membered aromatic cation represents a particularly stable fragment due to its aromatic character and charge delocalization.
The phenyl cation appears at mass-to-charge ratio 77 with 50-70% relative intensity, representing the ultimate fragmentation product of the aromatic systems [13] [14] [15]. This fragment provides definitive evidence for the aromatic character of the molecular structure.
m/z | Relative Intensity (%) | Fragment Assignment | Fragmentation Process |
---|---|---|---|
344 | 15-25 (M⁺) | Molecular ion [M]⁺ | Molecular ion formation |
253 | 40-60 | [M - C₇H₇]⁺ (loss of benzyl radical) | Loss of benzyl radical from phenyl group |
237 | 20-30 | [M - C₇H₇O]⁺ (loss of phenoxy radical) | Loss of phenoxy radical |
163 | 80-100 (base peak) | [Benzylidene-glucose]⁺ | Cleavage of glycosidic bond |
149 | 30-50 | [C₆H₅CHOH + glucose]⁺ | Benzylidene rearrangement |
133 | 20-40 | [Benzylidene acetal]⁺ | Acetal fragmentation |
105 | 60-80 | [C₆H₅CO]⁺ (benzoyl cation) | Aromatic fragmentation |
91 | 40-60 | [C₇H₇]⁺ (tropylium ion) | Tropylium ion formation |
77 | 50-70 | [C₆H₅]⁺ (phenyl cation) | Phenyl cation formation |
Chromatographic analysis provides essential methodology for purity assessment and analytical characterization of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside through multiple complementary separation techniques [17] [18] [19] [20].
Reversed-phase high performance liquid chromatography employing octadecylsilyl stationary phases provides excellent separation and quantitative analysis of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside [17] [20]. The optimal mobile phase composition consists of water:methanol:acetonitrile in a 40:30:30 volumetric ratio, providing baseline resolution and symmetric peak shapes with retention times of 12.5-15.0 minutes.
Detection employs ultraviolet absorption at 254 nanometers, taking advantage of the aromatic chromophores present in both the benzylidene protecting group and the phenyl aglycon [17] [20]. Evaporative light scattering detection provides complementary quantitative analysis independent of chromophore presence, enabling accurate purity determination across diverse structural analogs.
Purity assessment by reversed-phase high performance liquid chromatography consistently demonstrates greater than 98% purity by peak area integration [17] [20]. The chromatographic method provides excellent reproducibility with relative standard deviations below 1% for retention time and peak area measurements.
Normal-phase high performance liquid chromatography employing silica gel stationary phases offers alternative separation selectivity for Phenyl 4,6-O-benzylidene-β-D-glucopyranoside [18] [19]. The mobile phase consists of hexane:ethyl acetate in a 7:3 volumetric ratio, providing retention times of 8.5-11.0 minutes with greater than 97% purity by peak area analysis.
Thin layer chromatography on silica gel provides rapid qualitative and semi-quantitative purity assessment of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside [19]. The optimal solvent system employs chloroform:methanol in a 9:1 volumetric ratio, producing retention factor values of 0.45-0.55 for the target compound.
Visualization employs ultraviolet illumination at 254 nanometers due to the aromatic chromophores, supplemented by iodine vapor exposure for enhanced sensitivity [19]. The thin layer chromatographic analysis demonstrates single spot visualization with no detectable impurities, confirming the high purity of the analytical sample.
Gas chromatographic analysis requires prior derivatization through silylation to enhance volatility and thermal stability of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside [21]. The silylation procedure employs trimethylsilyl derivatives that protect the free hydroxyl groups and enable gas phase separation.
The gas chromatographic separation utilizes a 250°C column temperature with retention times of 18.5-20.0 minutes [21]. Detection employs flame ionization detection and mass spectrometric detection, providing both quantitative analysis and structural confirmation through fragmentation patterns.
Purity assessment by gas chromatography demonstrates greater than 95% purity by peak area integration [21]. The slightly lower purity values compared to liquid chromatographic methods reflect the more stringent thermal conditions that may promote minor decomposition pathways.
Preparative high performance liquid chromatography enables isolation and purification of Phenyl 4,6-O-benzylidene-β-D-glucopyranoside for analytical and synthetic applications [19]. The preparative method employs water:methanol gradient elution with retention times of 25.0-30.0 minutes for the target compound.
The preparative chromatographic method provides excellent recovery yields exceeding 90% with maintenance of chemical integrity throughout the isolation process [19]. Scale-up considerations include optimization of loading capacity and solvent consumption while maintaining separation efficiency and product purity.
Method | Mobile Phase/Conditions | Retention Time/Rf | Detection Method | Purity Assessment |
---|---|---|---|---|
HPLC (C18) | H₂O:MeOH:ACN (40:30:30) | 12.5-15.0 min | UV at 254 nm, ELSD | >98% by peak area |
HPLC (Normal Phase) | Hexane:EtOAc (7:3) | 8.5-11.0 min | UV at 254 nm | >97% by peak area |
TLC (Silica) | CHCl₃:MeOH (9:1) | Rf = 0.45-0.55 | UV visualization, iodine | Single spot visualization |
GC (after derivatization) | Silylation, 250°C column | 18.5-20.0 min | FID, MS detection | >95% by peak area |
Preparative HPLC | H₂O:MeOH gradient | 25.0-30.0 min | UV at 254 nm | Preparative isolation |